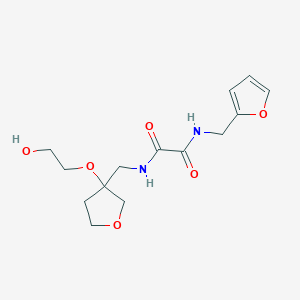

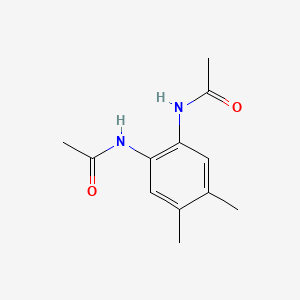

N1-(呋喃-2-基甲基)-N2-((3-(2-羟乙氧基)四氢呋喃-3-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

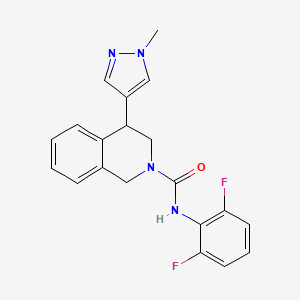

The compound "N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide" is a novel molecule that appears to be related to a class of compounds that have been synthesized for various pharmacological and chemical applications. The related compounds have been explored for their potential use in antidepressant and antianxiety activities, as well as their role in catalytic activity in chemical reactions . Additionally, the structure of the compound suggests potential applications in the field of pig pheromonal odorants, which could have implications for agricultural practices .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions starting from basic furan derivatives. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) is likely to involve the formation of oxalamide linkages from precursor molecules . The synthesis of the compound would likely follow a similar pathway, involving the formation of oxalamide linkages and the incorporation of tetrahydrofuran and furan moieties.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of the oxalamide moiety, which is a bidentate ligand that can enhance catalytic activity in certain chemical reactions . The furan and tetrahydrofuran rings present in the compound are oxygen-containing heterocycles that can contribute to the molecule's reactivity and potential interaction with biological targets .

Chemical Reactions Analysis

Compounds similar to the one have been shown to participate in various chemical reactions. For example, N,N'-Bisoxalamides have been used to promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating their utility in coupling reactions . The presence of furan and tetrahydrofuran rings in the compound's structure may also influence its reactivity in other chemical transformations, such as nucleophilic addition-elimination reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide" are not detailed in the provided papers, related compounds exhibit a range of properties that are significant for their pharmacological and chemical applications. For instance, the antidepressant and antianxiety activities of similar compounds suggest that they have the ability to cross biological membranes and interact with biological targets . The catalytic activity of bisoxalamides in chemical reactions indicates that they have specific electronic and steric properties that facilitate their role as ligands . The physical properties such as solubility, melting point, and stability would be important to determine for practical applications, and these would likely be influenced by the compound's molecular structure.

科学研究应用

催化活性增强

N1-(呋喃-2-基甲基)-N2-((3-(2-羟乙氧基)四氢呋喃-3-基)甲基)草酰胺已被确认为催化过程中的有效配体。例如,N,N'-双(呋喃-2-基甲基)草酰胺 (BFMO) 促进了铜催化的苯胺和环状仲胺的 N-芳基化,实现了各种(杂)芳基溴化物与各种(杂)芳基和环状仲胺在低催化剂负载量和温度下的偶联。催化的这一进步突出了该化合物在以高选择性和温和条件合成药用重要的结构单元方面的潜力 (Bhunia, Kumar, & Ma, 2017)。

生物质转化催化

该化合物的衍生物在生物质衍生的呋喃化合物的催化还原中具有应用,例如糠醛和 5-羟甲基糠醛 (HMF),转化为有价值的化学品和燃料。这些转化对于可持续的生物质基化工产业的发展至关重要。该过程涉及各种反应,包括氢化和加氢脱氧,在非均相催化剂的影响下进行。这项研究强调了此类化合物在促进从化石燃料基化学品向可再生生物质资源过渡中的重要性 (Nakagawa, Tamura, & Tomishige, 2013)。

高能材料合成

此外,N1-(呋喃-2-基甲基)-N2-((3-(2-羟乙氧基)四氢呋喃-3-基)甲基)草酰胺的衍生物已被探索其在制造高性能高能材料方面的潜力。这些材料表现出诸如高密度、中等到良好的热稳定性以及优异的爆轰性能等特性,使其适用于炸药和推进剂中的应用。包括呋喃骨架及其富氮盐在内的多种 N-O 结构单元的战略组装证明了该化合物在设计新型高能材料方面的多功能性 (Zhang & Shreeve, 2014)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c17-4-7-22-14(3-6-20-10-14)9-16-13(19)12(18)15-8-11-2-1-5-21-11/h1-2,5,17H,3-4,6-10H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZDOIFLKXGPAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C(=O)NCC2=CC=CO2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3014312.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3014315.png)

![tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B3014318.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014319.png)

![[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3014334.png)